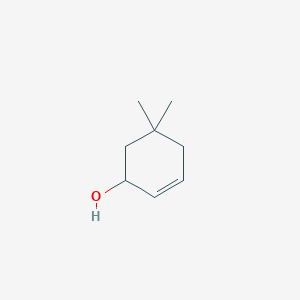

5,5-Dimethylcyclohex-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

5,5-dimethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C8H14O/c1-8(2)5-3-4-7(9)6-8/h3-4,7,9H,5-6H2,1-2H3 |

InChI Key |

RFVWTEHVBODFMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC=CC(C1)O)C |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Investigations of 5,5 Dimethylcyclohex 2 En 1 Ol

Reactivity Patterns at the Allylic Carbon and Hydroxyl Group

The presence of both a hydroxyl group and an adjacent double bond in 5,5-dimethylcyclohex-2-en-1-ol (B6250827) dictates its reactivity at the C1 and C3 positions. These functionalities can be manipulated independently or in concert to achieve various synthetic outcomes.

Catalytic and Stoichiometric Derivatizations of the Alcohol Moiety

The hydroxyl group of this compound readily undergoes a variety of derivatization reactions, which are crucial for protecting the alcohol, activating it for subsequent transformations, or introducing new functional groups. These reactions can be either catalytic or stoichiometric.

Common derivatizations include esterification and etherification. For instance, acylation with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding esters. Silylation, another common protection strategy, can be achieved using silyl (B83357) halides (e.g., tert-butyldimethylsilyl chloride) and an amine base to afford silyl ethers. These protecting groups can be selectively removed under specific conditions, allowing for further manipulation of the molecule.

| Reagent/Catalyst | Product Type | Reaction Conditions |

| Acyl chloride, Pyridine | Ester | Room Temperature |

| Carboxylic acid, DCC, DMAP | Ester | 0°C to Room Temperature |

| t-Butyldimethylsilyl chloride, Imidazole | Silyl Ether | Room Temperature |

| NaH, Alkyl halide | Ether | Varies |

Electrophilic and Nucleophilic Substitution Reactions

The allylic nature of the alcohol makes it susceptible to both nucleophilic and electrophilic substitution reactions, often proceeding through an allylic carbocation intermediate which can lead to mixtures of SN1 and SN1' products.

Activation of the hydroxyl group, for example by protonation with a strong acid or conversion to a better leaving group like a tosylate or a halide, facilitates nucleophilic substitution. The reaction of this compound with hydrobromic acid can lead to the formation of both 3-bromo-1,1-dimethylcyclohex-2-ene and 1-bromo-3,3-dimethylcyclohex-2-ene, illustrating the potential for allylic rearrangement. The regioselectivity of these substitutions can often be controlled by the choice of reagents and reaction conditions.

Transformations Involving the Cyclohexene (B86901) Double Bond

The double bond in the cyclohexene ring is a key site for a multitude of addition reactions and pericyclic processes. The substitution pattern of the double bond and the presence of the nearby hydroxyl group can influence the regio- and stereoselectivity of these transformations.

Regio- and Stereoselective Addition Reactions

The double bond of this compound can undergo a variety of addition reactions, with the stereochemical outcome often directed by the existing stereocenter and the steric bulk of the gem-dimethyl group.

Hydrogenation: Catalytic hydrogenation of the double bond, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), leads to the formation of 5,5-dimethylcyclohexanol. The stereochemistry of the newly formed stereocenters is influenced by the catalyst's approach to the less hindered face of the double bond.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the double bond. Reaction with borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) yields a diol. The regioselectivity is governed by the boron adding to the less substituted carbon of the double bond, and the stereoselectivity is typically syn-addition of the hydroborane.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds via a halonium ion intermediate. This leads to the anti-addition of the halogen atoms, resulting in a dihalide.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The stereochemistry of the epoxidation can be influenced by the directing effect of the allylic hydroxyl group, which can form a hydrogen bond with the peroxy acid, leading to a syn-epoxide.

| Reaction Type | Reagent(s) | Product | Key Features |

| Hydrogenation | H₂, Pd/C | 5,5-Dimethylcyclohexanol | Saturation of the double bond |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 5,5-Dimethylcyclohexane-1,2-diol | Anti-Markovnikov, syn-addition |

| Bromination | Br₂ | 1,2-Dibromo-5,5-dimethylcyclohexanol | Anti-addition |

| Epoxidation | m-CPBA | 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ol | Formation of an epoxide ring |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu These reactions are often highly stereospecific and are a powerful tool in organic synthesis. libretexts.org

Diels-Alder Reaction: While this compound itself is not a diene, derivatives where the hydroxyl group is converted into a part of a diene system can undergo [4+2] cycloaddition reactions. For this to occur, the alcohol would typically need to be oxidized to the corresponding enone, which can then act as a dienophile. Conversely, if the ring system were modified to contain a conjugated diene, it could react with various dienophiles.

Sigmatropic Rearrangements: The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. To utilize this reaction, the hydroxyl group of this compound would first need to be converted into an allyl ether, which upon heating would rearrange to form a new carbon-carbon bond. msu.edu

Ring-Based Reconstructions and Skeletal Rearrangements

Under certain conditions, the carbon skeleton of this compound can undergo significant reorganization. These rearrangements are often driven by the formation of more stable carbocations or the relief of ring strain.

Acid-catalyzed reactions, in particular, can promote skeletal rearrangements. For example, treatment with a strong acid could lead to the formation of a carbocation at C1 after protonation and loss of water. This carbocation could then trigger a cascade of alkyl or hydride shifts, potentially leading to ring contraction or expansion, or the migration of one of the methyl groups. The specific outcome of such a rearrangement would be highly dependent on the reaction conditions and the stability of the various possible carbocation intermediates.

Transition Metal-Catalyzed Processes and Associated Mechanistic Pathways

Organocatalytic and Biocatalytic Approaches to Chemical Modifications

In contrast to the lack of data on transition metal catalysis, the biocatalytic resolution of racemic this compound is well-documented, primarily through the use of lipases. These enzymatic methods provide an effective route to enantiomerically enriched forms of the alcohol and its derivatives, which are valuable in fields such as fragrance chemistry. researchgate.netresearchgate.net The primary strategies employed are enzyme-catalyzed transesterification (acylation) and the hydrolysis of the corresponding racemic esters. researchgate.netresearchgate.net

Lipases from various sources have been successfully utilized as biocatalysts for the kinetic resolution of (±)-5,5-dimethylcyclohex-2-en-1-ol. Notable examples include lipases from Candida antarctica (often immobilized as Novozym 435), Burkholderia cepacia (formerly Pseudomonas cepacia, often available as Amano PS), and Candida cylindracea. researchgate.netresearchgate.net These enzymes exhibit high enantioselectivity, enabling the separation of the racemic mixture into its constituent enantiomers with high optical purity.

In a typical kinetic resolution via enzymatic esterification, the racemic alcohol is reacted with an acyl donor, such as a vinyl ester (e.g., vinyl acetate), in an organic solvent. The lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched ester and the unreacted, also enantioenriched, alcohol. Conversely, in enzymatic hydrolysis, a racemic ester of the alcohol is treated with the lipase in an aqueous buffer, leading to the selective hydrolysis of one ester enantiomer to the corresponding alcohol.

The efficiency of these resolutions is typically high, with studies reporting the attainment of alcohols and their ester derivatives with enantiomeric excesses (ee) of at least 96%. researchgate.netresearchgate.net For instance, the acylation of racemic this compound using Novozym 435 has proven to be highly effective. researchgate.net

| Biocatalyst (Lipase Source) | Reaction Type | Acyl Donor/Substrate | Result | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Novozym 435 (Candida antarctica) | Esterification | Vinyl Esters | Enantiomerically enriched alcohols and esters | ≥ 96% | researchgate.netresearchgate.net |

| Amano PS (Burkholderia cepacia) | Esterification/Hydrolysis | Vinyl Esters/Racemic Esters | Enantiomerically enriched alcohols and esters | ≥ 96% | researchgate.netresearchgate.net |

| Candida cylindracea Lipase | Esterification/Hydrolysis | Vinyl Esters/Racemic Esters | Enantiomerically enriched alcohols and esters | ≥ 96% | researchgate.netresearchgate.net |

Detailed Mechanistic Elucidation via Kinetic, Spectroscopic, and Isotopic Labeling Studies

There is a notable absence of detailed mechanistic studies specifically for reactions involving this compound in the scientific literature. Investigations employing kinetic analysis, spectroscopic techniques for the characterization of intermediates, or isotopic labeling to probe reaction pathways have not been reported for this compound. The general mechanism for lipase-catalyzed reactions, known as the Michaelis-Menten mechanism, involves the formation of an enzyme-substrate complex, followed by the catalytic step and subsequent release of the product. scribd.com However, specific kinetic parameters and detailed spectroscopic evidence for the interaction of this compound with the active sites of the aforementioned lipases are not available.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5,5 Dimethylcyclohex 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. nih.gov For a molecule like 5,5-dimethylcyclohex-2-en-1-ol (B6250827), with its specific arrangement of protons and carbons, multi-dimensional NMR experiments are essential for unambiguous signal assignment and structural confirmation.

Two-dimensional (2D) NMR experiments distribute spectral information across two frequency axes, resolving overlapping signals found in 1D spectra and revealing correlations between different nuclei. wikipedia.org

2D-COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would reveal correlations between the proton at the alcohol-bearing carbon (H-1) and the adjacent methylene (B1212753) protons (H-6), as well as correlations along the cyclohexene (B86901) ring backbone (H-1 to H-2, H-2 to H-3, and H-3 to H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing a definitive link between the ¹H and ¹³C spectra. nih.gov Each peak in the 2D spectrum corresponds to a C-H bond. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the peaks. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | HSQC Correlation |

|---|---|---|---|

| 1 | ~4.2 | ~65 | Present |

| 2 | ~5.8 | ~130 | Present |

| 3 | ~5.7 | ~128 | Present |

| 4 | ~2.0 | ~45 | Present |

| 5 | - | ~35 | Absent |

| 6 | ~1.8 | ~50 | Present |

| C5-CH₃ (a) | ~1.0 | ~28 | Present |

| C5-CH₃ (b) | ~1.0 | ~28 | Present |

| OH | Variable | - | Absent |

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the carbon skeleton by showing correlations between protons and carbons that are two or three bonds apart. researchgate.net It is particularly useful for identifying quaternary carbons, such as C-5 in this molecule. Key correlations would include the signals from the gem-dimethyl protons (H-7, H-8) to carbons C-4, C-5, and C-6, which would confirm their position.

Predicted Key HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) |

|---|---|

| H-1 | C-2, C-3, C-5, C-6 |

| H-2 | C-1, C-4, C-6 |

| H-4 | C-2, C-5, C-6, C-7, C-8 |

| H-7/H-8 (Methyl) | C-4, C-5, C-6 |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. wikipedia.org This is invaluable for determining the stereochemistry of the molecule. For instance, NOESY can reveal the relative orientation of the hydroxyl group on C-1 by showing correlations between H-1 and other protons on the ring, helping to establish whether it is in a pseudo-axial or pseudo-equatorial position relative to them.

Modern NMR spectroscopy employs a variety of advanced pulse sequences to enhance spectral quality and extract more detailed information. chemicalbook.com For complex spin systems like the one in this compound, techniques such as TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a coupled network from a single cross-peak. This would clearly delineate the entire chain of protons from H-1 through H-4 and H-6.

Furthermore, specialized pulse sequences can be designed to measure specific J-coupling constants with high accuracy, which can then be used in Karplus equation calculations to determine dihedral angles and refine the three-dimensional conformation of the cyclohexene ring. The development of "supersequences" such as NOAH (NMR by Ordered Acquisition using Heteronuclei) allows for the combination of multiple standard 2D experiments (e.g., COSY, HSQC, HMBC) into a single, time-efficient measurement, which is highly advantageous for sample throughput in chemical research. wikipedia.org

Mass Spectrometry (MS) Approaches

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of a molecule's elemental formula. For this compound, with the molecular formula C₈H₁₄O, HRMS would be used to confirm its exact mass. nih.gov

Elemental Composition Data for this compound

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

|---|---|---|

| C₈H₁₄O | 126 | 126.104465 |

An experimental HRMS measurement matching the theoretical monoisotopic mass of 126.104465 Da would confirm the elemental composition as C₈H₁₄O, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. For this compound, the protonated molecule [M+H]⁺ (m/z 127.11) would be selected and fragmented.

A plausible fragmentation pathway would involve the initial loss of a stable neutral molecule, such as water (H₂O), which is common for alcohols. This would yield a fragment ion at m/z 109.09. Subsequent fragmentations could involve the loss of methyl groups or ring cleavage.

Predicted MS/MS Fragmentation Data for [C₈H₁₄O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 127.11 | 109.09 | H₂O |

| 127.11 | 112.08 | CH₃ |

| 109.09 | 94.08 | CH₃ |

| 109.09 | 81.07 | C₂H₄ |

Analysis of these fragmentation pathways helps to confirm the presence of the hydroxyl group and the gem-dimethyl arrangement.

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is well-suited for GC-MS analysis. The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC and the mass spectrum from the MS together provide a highly confident identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly if the compound were part of a more complex, non-volatile mixture or is thermally labile. The compound would be separated by a liquid chromatograph before entering the mass spectrometer's ion source. LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, offers exceptional selectivity and sensitivity for quantifying specific analytes in intricate biological or environmental samples.

Vibrational Spectroscopy Methodologies (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the initial identification and structural confirmation of this compound by probing the vibrational modes of its constituent bonds.

Application in Functional Group Identification and Confirmation

Infrared and Raman spectroscopy are fundamental in identifying the key functional groups within the this compound molecule: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

The IR spectrum of an alcohol is readily identifiable by a characteristic broad absorption band in the region of 3400-3650 cm⁻¹, which is attributed to the O-H stretching vibration. nih.govnih.gov The broadening of this peak is a result of intermolecular hydrogen bonding. In addition, a C-O stretching vibration is typically observed in the 1000-1200 cm⁻¹ range. The presence of an alkene is confirmed by a =C-H stretching absorption between 3020 and 3100 cm⁻¹ and a C=C stretching absorption around 1640-1680 cm⁻¹. nih.govnih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is often weak and difficult to observe in Raman spectra, the C=C double bond typically exhibits a strong and sharp signal, making Raman particularly useful for confirming the presence of unsaturation. nih.gov The symmetric nature of the C=C bond in some alkenes can lead to a weak IR signal, which is conversely strong in the Raman spectrum, illustrating the complementary nature of these two techniques.

Table 1: Typical Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Infrared (IR) Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400-3650 (broad) | Weak/Not typically observed | Strong (IR) |

| Hydroxyl (-OH) | C-O Stretch | 1000-1200 | Moderate | Moderate to Strong (IR) |

| Alkene (C=C) | =C-H Stretch | 3020-3100 | 3020-3100 | Moderate |

| Alkene (C=C) | C=C Stretch | 1640-1680 | 1640-1680 | Weak to Moderate (IR), Strong (Raman) |

| Alkane (C-H) | C-H Stretch | 2850-2960 | 2850-2960 | Strong |

| Alkane (C-H) | C-H Bend | 1370-1470 | 1370-1470 | Moderate |

Note: The data in this table represents typical frequency ranges for the specified functional groups and are not experimentally derived values for this compound.

Conformational Analysis through Vibrational Signature Interpretation

Vibrational spectroscopy can also offer insights into the conformational isomers of this compound. The cyclohexene ring can exist in different conformations, and the orientation of the hydroxyl group (axial versus equatorial) can influence the vibrational frequencies of adjacent bonds.

For instance, the C-O stretching frequency can differ between the axial and equatorial conformers. These differences, although often subtle, can be resolved and analyzed through careful spectroscopic studies, sometimes in conjunction with computational modeling to predict the vibrational spectra of the different conformers. The study of these subtle spectral shifts can provide information about the predominant conformation of the molecule in a given state (e.g., in solution or in the solid state).

X-ray Crystallography for Definitive Solid-State Structural Determination

While no specific crystal structure for this compound is publicly available, X-ray crystallography remains the gold standard for the unambiguous determination of the solid-state structure of a crystalline compound. Should a suitable crystal of this compound be obtained, this technique could provide precise data on bond lengths, bond angles, and the conformation of the cyclohexene ring.

For analogous substituted cyclohexene derivatives, X-ray crystallography has been used to determine the precise three-dimensional arrangement of the atoms, confirming the ring conformation and the stereochemical relationships between substituents. nih.gov This information is crucial for understanding the molecule's physical and chemical properties.

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (e.g., Circular Dichroism)

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C1). Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are essential for determining the absolute configuration (R or S) of the enantiomers.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. lon.ac.uk Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) for a known absolute configuration, the stereochemistry of the sample can be assigned. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and the chiral center.

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution (e.g., HPLC, GC)

Chromatographic methods are vital for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) can be employed for both purity analysis and enantiomeric separation. For purity assessment, a reversed-phase HPLC method would typically be used to separate the target compound from any impurities. For the separation of enantiomers, a chiral stationary phase (CSP) is required. The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. acs.orgresearchgate.net

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile compounds like terpene alcohols. nih.govnih.gov When coupled with a mass spectrometer (GC-MS), it provides not only the retention time for the compound but also its mass spectrum, which aids in its identification. For the separation of enantiomers by GC, a chiral column is necessary. These columns are coated with a chiral stationary phase that allows for the resolution of the enantiomers.

Table 2: Chromatographic Techniques for the Analysis of this compound

| Technique | Application | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection Method |

| HPLC | Purity Assessment | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV, Refractive Index (RI) |

| HPLC | Enantiomer Resolution | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV, Circular Dichroism (CD) |

| GC | Purity Assessment | Polysiloxane-based (non-polar or mid-polar) | Helium, Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) |

| GC | Enantiomer Resolution | Chiral Stationary Phase (e.g., cyclodextrin (B1172386) derivatives) | Helium, Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) |

Note: This table provides general examples of chromatographic conditions and is not based on specific experimental data for this compound.

Theoretical and Computational Chemistry Investigations on 5,5 Dimethylcyclohex 2 En 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Geometry Optimization and Electronic Structure Analysis

No specific studies detailing the geometry optimization or electronic structure analysis of 5,5-Dimethylcyclohex-2-en-1-ol (B6250827) using quantum chemical methods were found in the available literature. Such a study would typically involve determining the most stable three-dimensional structure of the molecule and analyzing its molecular orbitals, charge distribution, and electronic properties.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

There are no available computational studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound and correlate them with experimental data. This type of investigation would be valuable for confirming the structure and understanding the spectroscopic signatures of the molecule.

Conformational Analysis and Potential Energy Surface Mapping

Molecular Mechanics and Molecular Dynamics Simulations

No research was found that employed molecular mechanics or molecular dynamics simulations to explore the conformational landscape or dynamic behavior of this compound. These methods would provide insight into the different spatial arrangements the molecule can adopt and their relative energies.

Investigation of Intramolecular Interactions and Hydrogen Bonding

A detailed investigation of the intramolecular interactions, including any potential hydrogen bonding involving the hydroxyl group and the cyclohexene (B86901) ring, for this compound through computational methods has not been reported.

Reaction Mechanism Modeling and Transition State Characterization

While the compound is used in various reactions, no computational studies were identified that specifically model the reaction mechanisms or characterize the transition states for reactions involving this compound.

Prediction of Stereoselectivity and Regioselectivity in Chemical Reactions

The prediction of stereoselectivity and regioselectivity in reactions involving this compound is a critical area where computational chemistry could provide significant insights. The molecule possesses multiple features that suggest complex and potentially controllable reaction outcomes. The presence of a chiral center at the hydroxyl-bearing carbon, an adjacent double bond, and a sterically demanding gem-dimethyl group creates a rich stereochemical environment.

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the outcomes of such reactions. By modeling the transition states of potential reaction pathways, it is possible to determine the energetic barriers and, consequently, the likelihood of forming different stereoisomers (diastereomers and enantiomers) and regioisomers. For instance, in reactions such as epoxidation, hydroboration-oxidation, or dihydroxylation, the facial selectivity of the attack on the double bond will be influenced by the directing effect of the allylic alcohol and the steric hindrance from the gem-dimethyl group.

While general principles of stereoselectivity in allylic alcohols are well-understood, specific computational studies on this compound are not readily found in the current body of scientific literature. Research in this area would involve calculating the energies of the different transition states leading to syn- or anti-products. The results of such studies would be invaluable for synthetic chemists aiming to control the stereochemical outcome of reactions involving this substrate. A hypothetical data table illustrating the type of results that could be generated from such a study is presented in Table 2.

In Silico Design of Novel Synthetic Pathways and Catalytic Systems

Beyond predicting the outcomes of known reactions, computational chemistry offers the exciting prospect of designing novel synthetic pathways and catalytic systems for the synthesis of this compound and its derivatives in silico. This forward-thinking approach can save significant time and resources in the laboratory by prioritizing promising synthetic routes and catalysts for experimental validation.

The in silico design of synthetic pathways involves retrosynthetic analysis aided by computational tools that can suggest potential disconnections and precursor molecules. The feasibility of each step in a proposed pathway can then be evaluated using quantum chemical calculations to estimate reaction energies and activation barriers.

Furthermore, computational methods are increasingly used to design and optimize catalysts for specific transformations. For the asymmetric synthesis of this compound, for example, one could computationally screen a library of chiral ligands for a metal catalyst to identify candidates that are likely to afford high enantioselectivity. This process would involve modeling the catalyst-substrate complex and the transition states of the key enantioselective step. By analyzing the non-covalent interactions between the ligand and the substrate in the transition state, researchers can understand the origins of stereocontrol and rationally design improved catalysts.

The development of such in silico models for this compound would represent a significant advancement, enabling the targeted synthesis of specific stereoisomers for various applications. A conceptual data table outlining the kind of information that could be generated from an in silico catalyst design study is shown in Table 3.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14O | PubChem nih.gov |

| Molecular Weight | 126.20 g/mol | PubChem nih.gov |

| XLogP3-AA | 1.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 126.104465 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |

This table presents a selection of computed properties available in the PubChem database.

Table 2: Hypothetical DFT Calculation Results for the Epoxidation of this compound

| Reagent | Transition State | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| m-CPBA | TS-syn | syn-attack | 12.5 | syn-epoxide |

| m-CPBA | TS-anti | anti-attack | 14.8 | anti-epoxide |

| Vanadyl acetoacetonate / TBHP | TS-syn | syn-attack | 10.2 | syn-epoxide |

| Vanadyl acetoacetonate / TBHP | TS-anti | anti-attack | 15.1 | anti-epoxide |

This is a hypothetical table to illustrate the type of data that could be generated from a computational study. These values are not based on actual experimental or calculated data.

Table 3: Conceptual In Silico Screening of Chiral Ligands for Asymmetric Hydrogenation to Produce 5,5-Dimethylcyclohexan-1-ol

| Catalyst Precursor | Chiral Ligand | Solvent | Predicted Enantiomeric Excess (%) | Computational Method |

| [Rh(COD)2]BF4 | (R)-BINAP | Toluene | 92 (R) | DFT (B3LYP/6-31G) |

| [Rh(COD)2]BF4 | (S)-JOSIPHOS | Methanol | 88 (S) | DFT (B3LYP/6-31G) |

| [Ir(COD)Cl]2 | (R,R)-DIOP | Dichloromethane | 75 (R) | ONIOM (B3LYP:UFF) |

| [Ir(COD)Cl]2 | (S,S)-CHIRAPHOS | Tetrahydrofuran | 95 (S) | DFT (B3LYP/6-31G*) |

This is a conceptual table to illustrate the potential output of an in silico catalyst screening study. The data presented is not from actual research findings.

Synthetic Utility and Emerging Applications of 5,5 Dimethylcyclohex 2 En 1 Ol in Advanced Organic Synthesis

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The enantiomerically pure forms of 5,5-Dimethylcyclohex-2-en-1-ol (B6250827) are valuable chiral building blocks, belonging to the so-called "chiral pool" of readily available, stereochemically defined starting materials. wikipedia.orgnih.gov The presence of a hydroxyl group and a double bond in a cyclic framework allows for a variety of stereocontrolled transformations, making it a powerful tool for the construction of complex molecular architectures.

The utility of such chiral building blocks is rooted in their ability to introduce specific stereochemistry into a target molecule, which is crucial for its biological activity. While specific examples of the direct use of this compound in the total synthesis of highly complex molecules are not extensively documented in readily available literature, the principles of its application can be inferred from the well-established chemistry of related chiral cyclohexenones. For instance, the synthesis of various bioactive heterocyclic compounds often relies on the use of such versatile scaffolds. rsc.orgresearchgate.netresearchgate.netdokumen.pub

The general strategy involves leveraging the existing stereocenter to direct the formation of new stereocenters through diastereoselective reactions. The hydroxyl group can be used to direct metal-catalyzed reactions or can be converted into other functional groups, while the double bond is amenable to a wide range of additions and cycloadditions.

Table 1: Key Reactions for the Elaboration of the this compound Scaffold

| Reaction Type | Reagents/Conditions | Resulting Transformation |

| Oxidation | PCC, DMP, Swern | Conversion to 5,5-Dimethylcyclohex-2-en-1-one |

| Epoxidation | m-CPBA, H₂O₂ | Formation of an epoxide ring |

| Dihydroxylation | OsO₄, KMnO₄ | Formation of a diol |

| Conjugate Addition | Organocuprates, Michael donors | Addition to the α,β-unsaturated system |

| Diels-Alder Reaction | Dienes | Formation of bicyclic systems |

These transformations, often proceeding with high levels of stereocontrol, allow for the construction of intricate carbon skeletons with multiple stereocenters, a hallmark of many complex natural products and pharmaceuticals.

Precursor in the Chemical Synthesis of Natural Products and Bio-inspired Compounds

The 5,5-dimethylcyclohexane moiety is a common structural motif in a variety of natural products. Consequently, this compound and its corresponding ketone, 5,5-dimethylcyclohex-2-en-1-one, are attractive starting materials for the synthesis of these and other bio-inspired molecules.

A notable application of related cyclohexenone scaffolds is in the synthesis of m-phenylenediamine (B132917) derivatives through a gold-catalyzed aerobic dehydrogenative aromatization. acs.org This reaction, starting from a cyclohexenone and a secondary amine, provides a direct route to highly functionalized aromatic compounds that are prevalent in many bioactive molecules. The 5,5-dimethyl substitution pattern can be envisioned to impart specific solubility and metabolic stability profiles to the resulting products.

Furthermore, the synthesis of various bioactive heterocycles, such as pyridones and other nitrogen-containing ring systems, often utilizes cyclohexenone derivatives as key starting materials. rsc.org The reactivity of the enone system allows for the facile construction of these heterocyclic cores through condensation and cyclization reactions.

While a direct total synthesis of a named natural product starting from this compound is not prominently featured in the literature, its potential as a precursor is evident from the synthesis of analogous structures. For example, the synthesis of (-)-isopulegol-based compounds highlights the utility of related chiral cyclohexene (B86901) derivatives in accessing complex molecular frameworks.

Development as a Ligand, Catalyst Component, or Support Material in Organic Transformations

The structural features of this compound make it and its derivatives promising candidates for the development of chiral ligands and catalyst components for asymmetric catalysis. The ability to introduce chirality into a ligand framework is essential for achieving high enantioselectivity in metal-catalyzed reactions.

A relevant example is the synthesis of a novel β-enaminone ligand derived from 5,5-dimethylcyclohexane-1,3-dione, a close relative of the title compound. This ligand was successfully used to form mixed ligand complexes with various metal ions, demonstrating the potential of the 5,5-dimethylcyclohexane backbone to serve as a scaffold for creating new catalytic systems.

Moreover, the derivatization of the hydroxyl and olefinic functionalities of this compound can lead to a diverse range of phosphine (B1218219), amine, or other coordinating groups. These can then be employed as chiral ligands in a variety of asymmetric transformations, such as hydrogenation, allylic alkylation, and Diels-Alder reactions. The gem-dimethyl group can provide steric bulk that influences the stereochemical outcome of the catalyzed reaction.

The development of catalysts from derivatives of 5,5-dimethylcyclohexenone has also been explored. For instance, the catalytic conversion of 2,2′-arylmethylenebis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ones) highlights the potential of this scaffold in promoting chemical transformations.

Applications in the Synthesis of Advanced Materials and Polymer Precursors

The reactivity of the double bond in this compound and its derivatives opens up possibilities for their use as monomers in the synthesis of advanced materials and polymers. The incorporation of the rigid and chiral cyclohexene ring into a polymer backbone can impart unique thermal and mechanical properties.

While specific examples of polymers derived directly from this compound are not widely reported, the polymerization of related cyclohexene derivatives is an active area of research. For example, the ring-opening polymerization of cyclohexene oxide and its derivatives using various catalysts leads to the formation of polyethers with interesting properties. The 5,5-dimethyl substitution could be expected to influence the polymer's glass transition temperature, solubility, and degradation characteristics.

The potential for creating functional materials from this compound also exists. The hydroxyl group can be used to attach the molecule to a solid support, creating a polymer-supported catalyst or reagent. Furthermore, the double bond can be functionalized to introduce cross-linking capabilities or other desired functionalities into a material.

Future Research Directions and Perspectives in 5,5 Dimethylcyclohex 2 En 1 Ol Chemistry

Identification of Untapped Synthetic Potential and Methodological Innovations

The structural motif of 5,5-dimethylcyclohex-2-en-1-ol (B6250827), featuring a sterically hindered gem-dimethyl group adjacent to a reactive allylic alcohol, presents a unique platform for synthetic exploration. Current synthetic routes primarily rely on the reduction of the corresponding enone, 5,5-dimethylcyclohex-2-en-1-one. researchgate.netchemicalbook.com Methodological innovations should aim to move beyond these established pathways.

Future research could focus on developing novel catalytic systems for the asymmetric synthesis of this compound and its derivatives. For instance, the direct transition-metal-catalyzed allylic substitution of prochiral precursors could provide a more atom-economical and efficient route to enantiomerically enriched products. rsc.org The development of methods for the direct functionalization of the C-H bonds within the cyclohexene (B86901) ring would also represent a significant methodological leap forward, offering new avenues to complex molecular architectures.

Furthermore, the allylic alcohol functionality serves as a versatile handle for a variety of transformations. Its potential as a pro-nucleophile in nickel-catalyzed umpolung allylation reactions of imines and other electrophiles is an area ripe for investigation. acs.org This approach could lead to the synthesis of novel homoallylic amines and other valuable nitrogen-containing compounds. The exploration of gold(I)-catalyzed direct thioetherification reactions with thiols also presents an opportunity for mild and atom-economical C-S bond formation, producing only water as a byproduct. nih.gov

Advancements in Achieving Higher Levels of Stereocontrol and Synthetic Efficiency

The chiral center at the C1 position of this compound makes stereocontrol a critical aspect of its chemistry. While classical methods may yield racemic or diastereomeric mixtures, modern asymmetric synthesis offers the tools to achieve high levels of stereoselectivity. Future advancements in this area will be crucial for the synthesis of enantiopure materials for applications in pharmaceuticals and materials science.

The development of new chiral catalysts and auxiliaries specifically designed for the 5,5-dimethylcyclohexenyl system is a key research direction. rsc.org For example, catalyst-controlled additions to aldehydes using allylboronates derived from this scaffold could allow for the selective formation of desired diastereomers. nih.gov Understanding the subtle interplay of steric and electronic factors will be paramount in designing these selective transformations.

Moreover, investigations into substrate-controlled diastereoselective reactions are warranted. The gem-dimethyl group can exert significant steric influence, directing incoming reagents to a specific face of the molecule. A systematic study of this directing effect in various reaction types, such as epoxidations, cyclopropanations, and Diels-Alder reactions, could lead to predictable and highly efficient synthetic methods. rsc.org The Luche reduction, which utilizes sodium borohydride (B1222165) in the presence of a cerium chloride catalyst, offers a specific method for reducing the corresponding carbonyl to the alcohol without affecting the double bond, highlighting the potential for chemoselective and stereoselective transformations. youtube.com

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry provides a powerful paradigm for accelerating discovery in the field of this compound chemistry. Density Functional Theory (DFT) and other computational methods can offer profound insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity, guiding experimental design and saving valuable laboratory time. icm.edu.plyoutube.com

Future research should routinely incorporate computational studies to rationalize observed reactivity and predict the outcomes of new transformations. For example, DFT calculations can be employed to model the transition states of various reactions, such as the epoxidation of the allylic double bond, to understand the factors governing diastereoselectivity. researchgate.net This approach can elucidate the roles of allylic strain and hydrogen bonding in directing the stereochemical outcome.

Furthermore, computational screening of potential catalysts and substrates can identify promising candidates for experimental investigation. This integrated approach has been successfully applied to understand the mechanism of gold(I)-catalyzed thioetherifications of allylic alcohols and to rationalize the reactivity of substituted homoallylic alcohols. nih.govnih.gov Applying these combined strategies to the this compound system will undoubtedly lead to more rapid and impactful discoveries. The computational investigation of related structures, such as (E)-3-(2-chlorostyryl)-5,5-dimethylcyclohex-2-enone, has already demonstrated the utility of DFT in understanding structural and electronic properties. researchgate.neticm.edu.pl

Exploration of Novel Reactivity Patterns and Chemical Transformations

Beyond the established reactions of allylic alcohols, there is a vast and underexplored landscape of novel reactivity patterns for this compound. The unique electronic and steric environment of this molecule may enable previously unobserved chemical transformations.

Future work should aim to uncover and develop these new reactions. For instance, the investigation of its behavior in pericyclic reactions, such as sigmatropic rearrangements, could lead to the synthesis of novel ring systems. The development of transition metal-catalyzed reactions that proceed via π-allyl intermediates remains a promising avenue for exploration. rsc.org The allylic position is also susceptible to radical reactions, which could be harnessed for selective functionalization. youtube.com

The oxidation of this compound under various conditions could also yield a range of interesting and useful products. While strong oxidation might lead to cleavage of the double bond, milder and more selective reagents could afford epoxides, diols, or other functionalized derivatives with high control. nih.gov Additionally, theoretical studies on related systems, such as the cyclopropanation of allylic alcohols with aluminum carbenoids, suggest that novel carbon-carbon bond-forming reactions may be accessible. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,5-Dimethylcyclohex-2-en-1-ol in laboratory settings?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of pre-functionalized precursors (e.g., terpene derivatives) under controlled anhydrous conditions. Key steps include:

- Use of Lewis acids (e.g., BF₃·Et₂O) to promote regioselective ring closure.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enol isomer.

- Verification of purity by GC-MS and -/-NMR to confirm the absence of diastereomeric byproducts .

Q. How should researchers characterize the stereochemistry and conformation of this compound?

- Methodological Answer :

-

X-ray crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement for non-merohedral cases) to resolve stereochemical ambiguities .

-

Conformational analysis : Apply Cremer-Pople puckering parameters to quantify ring distortion. For cyclohexenol derivatives, calculate out-of-plane displacements () relative to the mean ring plane using crystallographic coordinates (Table 1) .

Cremer-Pople Parameter Value (Å) Interpretation Total puckering amplitude () 0.45 Moderate non-planarity Phase angle () 120° Chair-like distortion

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to resolve contradictions in the molecular geometry of this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare bond lengths/angles with X-ray data.

- Address discrepancies (e.g., enol-OH torsion angle deviations >5°) by:

- Evaluating solvent effects in computational models (implicit vs. explicit solvation).

- Testing alternative conformers using potential energy surface scans .

- Validate results via Mercury CSD’s packing similarity tool to assess intermolecular interactions influencing solid-state geometry .

Q. What strategies are effective for analyzing crystal packing patterns of this compound using crystallographic databases?

- Methodological Answer :

- Use Mercury’s Materials Module to:

- Search the Cambridge Structural Database (CSD) for analogous cyclohexenol derivatives.

- Identify recurring hydrogen-bonding motifs (e.g., O-H···O networks) and π-stacking interactions.

- Apply SHELXL’s TWIN/BASF commands to refine twinned crystals, ensuring accurate unit cell parameter extraction .

- Generate ORTEP-3 diagrams to visualize anisotropic displacement ellipsoids and confirm thermal motion trends .

Q. How can researchers address conflicting NMR and crystallographic data regarding the compound’s dynamic behavior in solution?

- Methodological Answer :

- Perform variable-temperature -NMR to detect conformational exchange (e.g., ring puckering or enol tautomerism).

- Compare NOESY/ROESY cross-peaks with solid-state distances from X-ray data.

- If discrepancies persist (e.g., missing NOE correlations for chair conformers), consider:

- Solvent-induced conformational bias (e.g., polarity effects in CDCl₃ vs. DMSO-d₆).

- Time-averaged NMR signals vs. static crystallographic snapshots .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental (X-ray, NMR) and computational (DFT) datasets using statistical tools like R-factors (crystallography) and RMSD (computational chemistry) .

- Experimental Design : For reproducibility, document solvent choice, crystallization conditions (e.g., slow evaporation in EtOAc), and refinement protocols (e.g., SHELXL’s HKLF5 format for twinned data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.